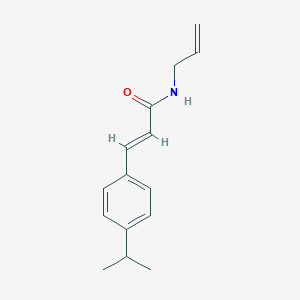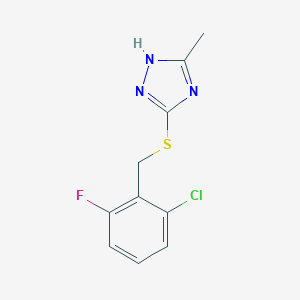
N-allyl-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the acrylamide family and is widely used in various fields, including material science, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to work by interacting with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-3-(4-isopropylphenyl)acrylamide in lab experiments is its ease of synthesis and availability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective choice for researchers. However, one of the limitations of using this compound is its potential toxicity. N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-allyl-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of novel drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has shown promising results in the development of functionalized polymers with unique properties, making it a potential candidate for the development of new materials. Finally, further studies are needed to better understand the mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-allyl-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-isopropylbenzaldehyde with allylamine in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to obtain the final product. This synthesis method is simple and efficient, making it a popular choice for researchers.
Applications De Recherche Scientifique
N-allyl-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used to synthesize functionalized polymers with unique properties, such as improved mechanical strength and thermal stability. In chemical biology, N-allyl-3-(4-isopropylphenyl)acrylamide has been used as a tool to study protein-protein interactions and enzyme activity. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for various diseases, including cancer and Alzheimer's disease.
Propriétés
Nom du produit |
N-allyl-3-(4-isopropylphenyl)acrylamide |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(E)-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h4-10,12H,1,11H2,2-3H3,(H,16,17)/b10-7+ |
Clé InChI |
NCDJDAKDXGCACO-JXMROGBWSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)

![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)

![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)